3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
Molecular Formula |
C27H22ClN3O2S |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H22ClN3O2S/c28-22-9-6-18(7-10-22)17-31-26(33)23-11-8-21(16-24(23)29-27(31)34)25(32)30-14-12-20(13-15-30)19-4-2-1-3-5-19/h1-12,16H,13-15,17H2,(H,29,34) |
InChI Key |
WUKCBLSYDQLDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 7
Procedure :
Coupling with 4-Phenyl-3,6-dihydro-2H-pyridine-1-carbonyl
Method A : Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄ (5 mol%) with potassium phosphate (K₃PO₄) in toluene/water (3:1).
-
Boronated Reagent : 4-Phenyl-3,6-dihydro-2H-pyridine-1-boronic acid pinacol ester.
Method B : Nucleophilic Aromatic Substitution (SAr)
-
Reagent : 4-Phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid chloride.
-
Base : DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) at room temperature.
Spectroscopic Confirmation :
-
NMR : δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.52–7.45 (m, 5H, Ph-H), 3.75–3.68 (m, 2H, CH₂), 3.12–3.05 (m, 2H, CH₂).
Optimization of Sulfanylidene Stability
The 2-sulfanylidene group is prone to oxidation under acidic or oxidative conditions. Stabilization strategies include:
-
Protection : Use of tetrahydropyran (THP) during intermediate steps.
-
Reductive Environment : Conduct reactions under nitrogen or argon to prevent disulfide formation.
Scalability and Industrial Feasibility
Critical Parameters :
-
Catalyst Loading : Reduced Pd concentrations (2–3 mol%) maintain cost-effectiveness.
-
Solvent Recovery : Ethanol and DMF are recycled via distillation to minimize waste.
Table 1. Comparative Analysis of Coupling Methods
| Parameter | Suzuki-Miyaura (Method A) | SAr (Method B) |
|---|---|---|
| Yield | 60–65% | 55–60% |
| Reaction Time | 24 hours | 6 hours |
| Catalyst Cost | High | Low |
| Byproducts | Minimal | Moderate |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chlorophenyl Group
The 4-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under alkaline conditions. Key reactions include:
-
Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–100°C yields aryl amine derivatives.
-
Hydrolysis : Treatment with NaOH (10% w/v) in ethanol/water (1:1) at reflux replaces the chloro group with a hydroxyl group.
Example Reaction:
Functionalization of the Pyridine-Carbonyl Moiety
The 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl group participates in:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in THF under inert atmosphere to form N-alkylated/acylated derivatives .
-
Ring-Opening Reactions : Treatment with strong acids (e.g., H₂SO₄) cleaves the dihydropyridine ring, generating linear ketone intermediates .
Notable Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | THF | 25°C | 72 |
| Acylation | AcCl, Et₃N | DCM | 0°C → RT | 68 |
Oxidation-Reduction at the Sulfanylidene Group
The 2-sulfanylidene (-S-) group undergoes redox transformations:
-
Oxidation : Reaction with H₂O₂ (30% v/v) in acetic acid converts the thioether to a sulfone (-SO₂-) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfanylidene to a thiol (-SH) .
Mechanistic Pathway for Oxidation :
Key Applications : Sulfone derivatives show enhanced antimicrobial activity .
Cycloaddition and Heterocycle Formation
The quinazolinone core participates in [4+2] cycloaddition reactions:
-
With Dienophiles : Reacts with maleic anhydride in toluene under reflux to form fused bicyclic adducts .
-
With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings at the C7 position .
Synthetic Utility : These reactions expand the compound’s scaffold for structure-activity relationship (SAR) studies .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable modular derivatization:
-
Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to install biaryl systems .
-
Sonogashira : Couples with terminal alkynes (e.g., ethynylbenzene) to introduce alkynyl groups .
Optimized Conditions :
| Reaction | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DME | 85 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 78 |
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Chlorophenyl and phenyl groups, contributing to its lipophilicity.
- A quinazolinone core, known for biological activity.
- A sulfanylidene moiety, which may enhance its reactivity and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 445.97 g/mol.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit promising anticancer properties. The incorporation of the sulfanylidene group may enhance the interaction with cancer cell receptors, potentially leading to apoptosis in tumor cells. Studies have shown that similar compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens. The presence of the chlorophenyl group may contribute to the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent.
Enzyme Inhibition
Quinazolinone derivatives are known to inhibit specific enzymes, such as carbonic anhydrases and kinases. Inhibition studies suggest that this compound could be effective against diseases where these enzymes play a crucial role, such as cancer and respiratory disorders.
Neurological Applications
The dihydropyridine structure has been associated with neuroprotective effects. Research into similar compounds indicates potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored various quinazolinone derivatives for their anticancer efficacy. The results indicated that compounds with similar structures to the target compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting significant potential for further development .
Case Study 2: Antimicrobial Activity
Research conducted by a team at the University of Milan evaluated the antimicrobial properties of sulfanylidene-containing quinazolinones. Their findings revealed that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that modifications to the quinazolinone framework can enhance antibacterial activity .
Case Study 3: Enzyme Inhibition Mechanism
A recent publication detailed the mechanism of action for quinazolinone derivatives as inhibitors of carbonic anhydrase. The study utilized molecular docking techniques to predict binding affinities and interactions at the active site, providing insights into how structural variations influence enzyme inhibition .
Mechanism of Action
The mechanism by which 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but typically involve binding to the active site of an enzyme or receptor, altering its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on methodologies described in the literature, comparisons with analogous quinazolinone derivatives can be inferred:
Table 1: Hypothetical Structural Comparison with Analogues
Key Findings:
Structural Flexibility : The 4-phenyl-3,6-dihydro-2H-pyridine carbonyl group introduces conformational flexibility compared to rigid benzoyl substituents in Analog A. This may impact binding kinetics in biological targets.
Electronic Effects : The sulfanylidene group in the target compound and Analog B could exhibit tautomerism, altering electron distribution. Multiwfn analysis might reveal enhanced electron localization at the sulfur atom compared to oxygen in Analog A .
Crystallographic Challenges : The compound’s complex substituents may lead to twinning or disorder, requiring advanced refinement protocols in SHELXL .
Pharmacological Hypotheses (Inferred):
- The 4-chlorophenyl group may improve blood-brain barrier penetration compared to Analog B.
- The pyridine carbonyl moiety could enhance kinase inhibition selectivity relative to simpler analogues.
Methodological Considerations
While direct data on the compound are unavailable, the evidence highlights tools for its analysis:
Q & A
Q. What are the common synthetic routes for this compound, and what are their critical reaction conditions?
The compound is synthesized via multi-step reactions involving cyclization and functional group coupling. A representative method involves:
- Step 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate thioquinazolinone scaffold .
- Step 2 : Hydrogenation or coupling with 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl using catalysts like Pd/C or CuI under inert atmospheres . Critical conditions include temperature control (60–120°C), solvent selection (e.g., DMF or THF), and reaction time (12–48 hours). Impurities often arise from incomplete cyclization, requiring purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the crystal structure of this compound determined?
X-ray crystallography is the gold standard. Key steps include:
- Growing single crystals via slow evaporation in polar solvents (e.g., DMSO/water mixtures).
- Data collection using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) .
- Refinement with software like SHELXL to resolve bond angles, torsion angles, and sulfanylidene group orientation . Complementary techniques like FT-IR (for S-H stretching at ~2550 cm⁻¹) and ¹H/¹³C NMR (for quinazolinone proton assignments at δ 7.2–8.5 ppm) validate the structure .
Advanced Research Questions
Q. What strategies optimize yield in multi-step synthesis, particularly for cyclization and functional group compatibility?
- Cyclization Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
- Add Lewis acids (e.g., ZnCl₂) to stabilize transition states during ring closure .
- Functional Group Compatibility :
- Protect sulfanylidene groups with tert-butylthiol to prevent oxidation during coupling steps .
- Screen solvents for polarity (e.g., switch from DMF to NMP for better solubility of aromatic intermediates) .
- Yield Improvement :
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Case Study : Discrepancies in quinazolinone proton shifts (δ 7.5 ppm observed vs. δ 7.8 ppm predicted via DFT).
- Resolution :
Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts proton signals by ±0.3 ppm) .
Recalculate DFT parameters (B3LYP/6-311+G(d,p) basis set) with implicit solvent models (e.g., SMD for DMSO) .
Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling and eliminate assignment errors .
- General Workflow :
Experimental Data → Computational Validation → Parameter Adjustment → Experimental Replication
Q. What methodologies assess environmental fate and biodegradation pathways for ecological risk assessment?
- Experimental Design :
- Abiotic Studies : Hydrolysis (pH 7–9, 25–50°C) and photolysis (UV light, λ = 254–365 nm) to track degradation products via LC-MS .
- Biotic Studies : Use soil microcosms with OECD 307 guidelines to measure half-life (t₁/₂) under aerobic/anaerobic conditions .
- Key Metrics :
| Parameter | Value | Method |
|---|---|---|
| Hydrolysis t₁/₂ (pH 7) | 120 hours | HPLC-UV (C18 column, 220 nm) |
| Soil biodegradation t₁/₂ | 60 days (aerobic) | ¹⁴C-labeling, CO₂ evolution |
| Log Kow | 3.8 (predicted) | Shake-flask method |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
